1,2-Dichloroindane
Overview
Description
1,2-Dichloroindane is an organic compound with the molecular formula C9H8Cl2 It is a derivative of indane, where two chlorine atoms are substituted at the 1 and 2 positions of the indane ring
Preparation Methods
1,2-Dichloroindane can be synthesized through several methods. One common synthetic route involves the chlorination of indane using chlorine gas in the presence of a catalyst such as iron (III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions. Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a radical initiator like benzoyl peroxide. Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Dichloroindane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding indane derivative.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to form carboxylic acid derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form indene derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichloroindane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dichloroindane involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its potential biological activities are attributed to its ability to interact with cellular components, leading to various biochemical effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes.
Comparison with Similar Compounds
1,2-Dichloroindane can be compared with other similar compounds such as:
1,2-Dichlorobenzene: Both compounds contain two chlorine atoms, but 1,2-Dichlorobenzene has a benzene ring instead of an indane ring.
1,2-Dichloroethane: This compound has a simpler structure with two chlorine atoms attached to an ethane backbone.
1,2-Dichloropropane: Similar to 1,2-Dichloroethane but with an additional carbon atom in the backbone.
The uniqueness of this compound lies in its indane ring structure, which imparts different chemical properties and reactivity compared to these other compounds. Its specific substitution pattern also makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1,2-dichloro-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVBBZXNYVLXTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289640 | |
Record name | 1,2-Dichloroindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74925-48-7 | |
Record name | NSC62545 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichloroindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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